(S)-Mirabegron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Mirabegron is a selective β3-adrenergic receptor agonist used primarily in the treatment of overactive bladder (OAB). It works by relaxing the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing the frequency of urination. This compound is the enantiomer of Mirabegron, meaning it is one of two mirror-image forms of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Mirabegron involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the benzylamine core through a series of reactions including nitration, reduction, and amination.
Chiral resolution: The racemic mixture of Mirabegron is separated into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.
Final modifications: The (S)-enantiomer undergoes further chemical modifications to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis: Large quantities of the racemic mixture are synthesized using automated reactors.
Chiral resolution: Advanced chiral resolution techniques, such as simulated moving bed chromatography, are employed to separate the (S)-enantiomer efficiently.
Purification: The final product is purified using crystallization or other purification methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-Mirabegron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Scientific Research Applications
(S)-Mirabegron has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying β3-adrenergic receptor agonists and their interactions.
Biology: Research on this compound helps in understanding the physiological role of β3-adrenergic receptors in various tissues.
Medicine: It is extensively studied for its therapeutic potential in treating overactive bladder and other related conditions.
Industry: The compound is used in the development of new pharmaceuticals targeting β3-adrenergic receptors.
Mechanism of Action
(S)-Mirabegron exerts its effects by selectively activating β3-adrenergic receptors in the bladder. This activation leads to the relaxation of the detrusor muscle, which increases bladder capacity and reduces the frequency of urination. The molecular targets include the β3-adrenergic receptors, and the pathways involved are primarily related to the cyclic AMP (cAMP) signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Mirabegron: The racemic mixture containing both ®- and (S)-enantiomers.
Vibegron: Another β3-adrenergic receptor agonist with similar therapeutic applications.
Solabegron: A selective β3-adrenergic receptor agonist under investigation for similar uses.
Uniqueness
(S)-Mirabegron is unique due to its high selectivity for β3-adrenergic receptors and its specific enantiomeric form, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other similar compounds.
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPPPCECJKMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918937 |
Source
|
Record name | N-(4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethyl}phenyl)-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80918937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928324-05-4 |
Source
|
Record name | N-(4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethyl}phenyl)-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80918937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.